Syzalterin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

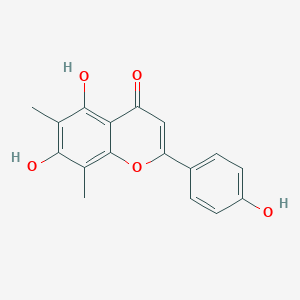

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGMHWAKRDYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syzalterin: A Technical Overview of its Neuroactive and Anti-inflammatory Mechanisms

Syzalterin, a rare flavone chemically identified as 6,8-dimethylapigenin, has emerged as a molecule of significant interest due to its distinct neuroactive properties and potential anti-inflammatory effects. This technical guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action, supported by available preclinical data.

Core Mechanism of Action: Neuro-inhibition and Anti-inflammatory Pathways

This compound's primary mechanism of action revolves around two key activities: modulation of neuronal firing and inhibition of nitric oxide (NO) production. The neuroactive effects are characterized by a significant reduction in neuronal firing and bursting rates, exhibiting a pharmacological profile comparable to high-THC hashish.[1][2][3][4][5] This suggests an interaction with neuronal signaling pathways that regulate excitability.

In addition to its neuroactive profile, this compound has been identified as an inhibitor of nitric oxide (NO) production, with an IC50 of 1.87 μg/mL.[6] This inhibitory action on NO synthase points towards a potential role in mitigating inflammatory processes, as NO is a key signaling molecule in inflammation.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

| Parameter | Value | Experimental Context | Source |

| IC50 for NO Production Inhibition | 1.87 μg/mL | Inhibition of nitric oxide production | [6] |

| Neuronal Activity Modulation | Significant inhibition of Mean Firing Rate (MFR) and Mean Bursting Rate (MBR) | Multielectrode Array (MEA) analysis on cultured rat cortical neurons | [1][2][3] |

Experimental Protocols

The foundational understanding of this compound's mechanism of action is derived from specific in vitro experiments. The methodologies for these key experiments are detailed below.

1. Multielectrode Array (MEA) Analysis of Rat Cortical Neurons:

-

Objective: To determine the effect of this compound on the spontaneous electrical activity of neuronal networks.

-

Methodology:

-

Primary cortical neurons were isolated from rat embryos and cultured on multielectrode arrays.

-

A lipophilic fraction (ZL_lipo) from a 2-propanol extract of Zornia latifolia, containing this compound, was prepared.

-

The cultured neuronal networks were exposed to the ZL_lipo fraction, as well as to pure this compound standard.

-

Spontaneous electrical activity, specifically the Mean Firing Rate (MFR) and Mean Bursting Rate (MBR), was recorded and analyzed before and after exposure.

-

Control experiments were conducted with other flavonoids present in the extract, such as apigenin and genistein, to ensure the observed effects were specific to this compound.[1][2][3]

-

2. Nitric Oxide (NO) Production Inhibition Assay:

-

Objective: To quantify the inhibitory effect of this compound on nitric oxide production.

-

Methodology:

-

A suitable cell line capable of producing NO upon stimulation (e.g., macrophage cell line like RAW 264.7) is typically used.

-

Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.

-

The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

The IC50 value, the concentration of this compound required to inhibit 50% of NO production, is then calculated.

-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures, the following diagrams have been generated.

Caption: Putative signaling pathway for the neuro-inhibitory action of this compound.

Caption: Mechanism of this compound's anti-inflammatory effect via NOS inhibition.

Caption: Workflow for Multielectrode Array (MEA) analysis of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action molecule with both neuroactive and anti-inflammatory potential. Its cannabis-like effects on neuronal firing, coupled with its ability to inhibit nitric oxide production, suggest a broad range of therapeutic possibilities. Further research is warranted to elucidate the specific neuronal receptors and signaling pathways targeted by this compound and to explore its efficacy and safety in in vivo models of neurological and inflammatory disorders. The distinctive pharmacological properties of this compound open avenues for its potential development as a novel neuroactive drug.[1][2][3][4][5]

References

- 1. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. research.uniupo.it [research.uniupo.it]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. medchemexpress.com [medchemexpress.com]

Syzalterin (6,8-dimethylapigenin): A Technical Guide on its Structure, Properties, and Neuroactive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syzalterin, also known as 6,8-dimethylapigenin, is a rare flavone that has garnered recent scientific interest due to its notable neuroactive properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, covering its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its characterization and a hypothesized signaling pathway for its cannabis-like effects are presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is a C-methylated derivative of the common flavonoid apigenin. Its chemical structure is characterized by a flavone backbone with methyl groups substituted at the 6 and 8 positions of the A-ring.

Table 1: Physicochemical Properties of this compound (6,8-dimethylapigenin)

| Property | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | PubChem |

| Molecular Formula | C₁₇H₁₄O₅ | PubChem[1] |

| Molecular Weight | 298.29 g/mol | PubChem[1] |

| Monoisotopic Mass | 298.08412354 Da | PubChem[1] |

| Melting Point | Data not available in the reviewed literature. | |

| Solubility | Data not available in the reviewed literature. | |

| XLogP3-AA | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Biological Activity and Mechanism of Action

The most significant biological activity of this compound reported to date is its cannabis-like effect on neuronal activity. A key study demonstrated that this compound significantly inhibits the mean firing rate (MFR) and mean bursting rate (MBR) of cultured rat cortical neurons[2][3][4]. These inhibitory effects were comparable to those observed with high-THC hashish, suggesting a potent neuroactive profile[2][3][4].

Putative Signaling Pathway

While the precise molecular targets of this compound are yet to be definitively identified, the neuropharmacological actions of flavonoids are often mediated through the modulation of major inhibitory and excitatory neurotransmitter systems. Based on the observed effects and the known pharmacology of similar flavonoids, a putative signaling pathway for this compound's action involves the potentiation of GABAergic inhibition.

It is hypothesized that this compound acts as a positive allosteric modulator of the GABA-A receptor. Binding of this compound to a site on the GABA-A receptor complex is thought to enhance the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, which manifests as a reduction in firing and bursting rates.

Experimental Protocols

The characterization and evaluation of this compound's neuroactive properties involve a combination of analytical chemistry and electrophysiological techniques. The following are detailed methodologies for key experiments cited in the literature.

Isolation and Identification of this compound

The workflow for isolating and identifying this compound from a plant matrix typically involves extraction, chromatographic separation, and spectroscopic analysis.

3.1.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

-

Objective: To separate and identify this compound in a complex mixture.

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole)[5][6].

-

Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 µm, 2.1 x 50mm) is typically used[5].

-

Mobile Phase: A gradient of an aqueous solvent (A), often water with 0.1% formic acid or 0.02% acetic acid, and an organic solvent (B), such as acetonitrile with 0.02% acetic acid[5].

-

Gradient Elution: A typical gradient might be: 0-11 min, 5-60% B; 11-13 min, 60-95% B; 13-17 min, hold at 95% B; 17-19 min, 95-5% B; 19-20 min, hold at 5% B[5].

-

Flow Rate: Approximately 0.3 mL/min[5].

-

Mass Spectrometry: Operated in positive or negative ionization mode, with scans to detect the parent ion of this compound (m/z 299.09 [M+H]⁺ or 297.07 [M-H]⁻) and its fragmentation patterns[6].

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the isolated compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher)[7].

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., methanol-d4, DMSO-d6)[7].

-

Experiments: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for assembling the molecular structure[8][9].

-

Multielectrode Array (MEA) Electrophysiology

-

Objective: To assess the effect of this compound on the spontaneous electrical activity of neuronal networks.

-

Cell Culture:

-

Primary cortical neurons are dissociated from embryonic rat brains (E18)[10][11].

-

The dissociated neurons are plated onto MEA plates coated with an adhesion promoter like poly-L-lysine and laminin[11].

-

The cultures are maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) in a humidified incubator at 37°C and 5% CO₂ for several weeks to allow for the formation of mature neuronal networks[10][11].

-

-

Recording Protocol:

-

Baseline spontaneous activity of the neuronal networks is recorded for a set duration (e.g., 10-20 minutes) using the MEA system[12].

-

This compound, dissolved in a vehicle such as DMSO and then diluted in the culture medium, is applied to the cultures at the desired final concentrations.

-

Following a brief incubation period, the neuronal activity is recorded again for the same duration.

-

Data is acquired and analyzed to determine key parameters such as mean firing rate (MFR) and mean bursting rate (MBR)[2][3][4].

-

Conclusion and Future Directions

This compound is an intriguing neuroactive flavonoid with demonstrated cannabis-like inhibitory effects on neuronal network activity. Its unique structure and potent biological activity make it a compelling candidate for further investigation in the context of neurological and psychiatric disorders where neuronal hyperexcitability is a contributing factor.

Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound: While the GABA-A receptor is a strong candidate, direct binding and functional assays are needed for confirmation.

-

Determining its pharmacokinetic and pharmacodynamic profiles: In vivo studies are necessary to understand its absorption, distribution, metabolism, excretion, and efficacy in animal models.

-

Investigating its structure-activity relationship: Synthesis and testing of this compound analogs could lead to the development of more potent and selective neuroactive compounds.

-

Exploring its therapeutic potential: Preclinical studies in models of epilepsy, anxiety, and other relevant disorders are warranted.

The information presented in this technical guide provides a solid foundation for these future endeavors, highlighting this compound as a promising lead compound in the field of neuropharmacology.

References

- 1. This compound | C17H14O5 | CID 15698703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jove.com [jove.com]

- 12. Obtaining Multi-electrode Array Recordings from Human Induced Pluripotent Stem Cell–Derived Neurons [bio-protocol.org]

In Vitro Biological Activity of Syzalterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin, a rare C-dimethylated flavone (6,8-dimethylapigenin), has been identified as a potent neuroactive compound with distinctive pharmacological properties. Found in the plant Zornia latifolia, traditionally used as a marijuana substitute, this compound is the primary constituent responsible for the plant's cannabis-like effects observed in vitro.[1][2][3][4] This technical guide provides a comprehensive overview of the currently available in vitro biological data on this compound, details the experimental protocols used for its characterization, and outlines methodologies for future research into its potential therapeutic applications.

Quantitative Data Summary

To date, the in vitro biological activity of this compound has been predominantly characterized in the context of its effects on neuronal activity. Data on other potential activities, such as anticancer, anti-inflammatory, or antioxidant effects, are not yet available in the public domain. The primary quantitative data available pertains to its inhibitory effects on rat cortical neurons.

| Biological Activity | Assay | Test System | Parameter | Result | Reference |

| Neuroactivity | Multielectrode Array (MEA) | Cultured Rat Cortical Neurons | Mean Firing Rate (MFR) | Significant Inhibition | [1][2][3][4] |

| Neuroactivity | Multielectrode Array (MEA) | Cultured Rat Cortical Neurons | Mean Bursting Rate (MBR) | Significant Inhibition | [1][2][3][4] |

Note: Specific IC50 or EC50 values for MFR and MBR inhibition by purified this compound have not been published. The effect was described as comparable to that of high-THC hashish.[1][2]

While direct evidence for other activities of this compound is lacking, studies on other C-dimethylated flavones suggest potential for anticancer activity. For instance, certain synthetic C-dimethylated flavones have demonstrated cytotoxicity against human adenocarcinoma A549 cells, with IC50 values in the micromolar range.[5]

Experimental Protocols

Assessment of Neuroactivity using Multielectrode Array (MEA)

This protocol describes the methodology used to determine the effect of this compound on the electrical activity of cultured neuronal networks.

Objective: To measure the mean firing rate (MFR) and mean bursting rate (MBR) of cultured rat cortical neurons upon exposure to this compound.

Materials and Equipment:

-

Primary cortical neurons from rat embryos

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

MEA plates (e.g., 60-electrode MEA2100-System)

-

MEA recording system and software (e.g., Multichannel Experimenter)

-

This compound standard

-

Vehicle control (e.g., DMSO)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Primary cortical neurons are seeded onto MEA plates and cultured for a sufficient period (e.g., 9-14 days) to allow for the formation of mature, synaptically-connected neuronal networks.[6]

-

Baseline Recording: Before the application of any compound, the baseline spontaneous electrical activity of the neuronal network is recorded for a stabilization period (e.g., 4-20 minutes).[6][7] This provides a control for each electrode.

-

Compound Application: A solution of this compound at the desired concentration is added to the culture medium in the MEA. A vehicle control is run in parallel.

-

Post-Treatment Recording: The electrical activity of the neurons is recorded continuously for a defined period (e.g., 8-30 minutes) after the addition of this compound.[6][8]

-

Data Analysis: The recorded electrical signals (spikes) are analyzed to determine key parameters of neuronal network activity.

-

Spike Detection: Action potentials (spikes) are detected when the signal exceeds a defined threshold (e.g., 5 times the standard deviation of the background noise).[8]

-

Mean Firing Rate (MFR): The average number of spikes recorded per unit of time (e.g., spikes per minute) across all active electrodes.

-

Mean Bursting Rate (MBR): The average number of bursts (a rapid succession of spikes) per unit of time across all active electrodes.

-

-

Normalization: The MFR and MBR values obtained post-treatment are normalized to the baseline values to determine the percentage of inhibition.

Proposed Protocol for Cytotoxicity Assessment (MTT Assay)

Based on studies of structurally related methylated flavones, this protocol is proposed for evaluating the potential anticancer activity of this compound.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials and Equipment:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and the plates are incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Workflows

Caption: Putative signaling pathway for this compound-induced neuronal inhibition.

Caption: Experimental workflow for Multielectrode Array (MEA) analysis.

Future Directions and Proposed In Vitro Assays

The unique structure of this compound as a C-dimethylated flavone warrants a broader investigation into its biological activities. The following in vitro assays are recommended to build a comprehensive pharmacological profile.

Anti-inflammatory Activity

-

Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages: This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory mediator NO in RAW 264.7 macrophage cells.

-

Inhibition of Protein Denaturation: This method evaluates the ability of a compound to prevent heat-induced denaturation of proteins like bovine serum albumin or egg albumin, a common screening method for anti-inflammatory potential.[10][11]

-

Human Red Blood Cell (HRBC) Membrane Stabilization: This assay measures the ability of a compound to protect red blood cell membranes from lysis induced by hypotonic solutions, which is an indicator of anti-inflammatory activity.[12]

Antioxidant Capacity

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid assay to determine the ability of a compound to act as a free radical scavenger.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Measures the capacity of a compound to scavenge the stable ABTS radical cation.[13]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its antioxidant power.[13]

Enzyme Inhibition

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if this compound has NSAID-like activity by inhibiting the enzymes responsible for prostaglandin synthesis.

-

Lipoxygenase (LOX) Inhibition Assay: To assess the inhibition of enzymes involved in the synthesis of leukotrienes, another class of inflammatory mediators.[14]

-

Cytochrome P450 (e.g., CYP3A4) Inhibition Assay: Given that many flavonoids interact with CYP enzymes, this assay is crucial to assess the potential for drug-drug interactions.[15]

-

Tyrosinase Inhibition Assay: To investigate potential applications in cosmetology for hyperpigmentation disorders.[16]

-

Alpha-glucosidase and Alpha-amylase Inhibition Assays: To explore potential anti-diabetic activity by inhibiting carbohydrate-digesting enzymes.[16]

Conclusion

This compound is a promising neuroactive flavone with a well-documented inhibitory effect on neuronal network activity in vitro. However, its full biological potential remains largely unexplored. The data and protocols presented in this guide serve as a foundational resource for the scientific community. The proposed future assays will be critical in elucidating the broader pharmacological profile of this compound, potentially uncovering new therapeutic applications in areas such as oncology, inflammation, and metabolic disorders, and paving the way for further drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uniupo.it [research.uniupo.it]

- 4. research.uniupo.it [research.uniupo.it]

- 5. mdpi.com [mdpi.com]

- 6. Multi-electrode array (MEA) recording of neuronal activity and spiking frequency analysis [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Multi-electrode array (MEA) measurements [bio-protocol.org]

- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. In Vitro and In Silico Activities of E. radiata and E. cinerea as an Enhancer of Antibacterial, Antioxidant, and Anti-Inflammatory Agents [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

Scientific Inquiry: Re-evaluating Syzalterin's Role as a Nitric Oxide Synthase Inhibitor

A comprehensive review of existing scientific literature reveals no direct evidence to support the classification of Syzalterin as a nitric oxide synthase (NOS) inhibitor. While the user's request for an in-depth technical guide on this topic is noted, the foundational premise of this compound's activity as a NOS inhibitor is not substantiated by available research. This document will instead provide a summary of the current scientific understanding of this compound, based on the conducted literature search, and clarify the absence of data regarding its interaction with the nitric oxide synthase pathway.

This compound: A Flavone with Cannabimimetic Properties

This compound, a rare flavone identified as 6,8-dimethylapigenin, has been isolated from the plant Zornia latifolia.[1][2] This plant has been marketed as a "marijuana substitute" and is suspected to possess psychoactive properties.[1][2]

Research into the pharmacological effects of Zornia latifolia extracts has identified this compound as a key active compound responsible for its cannabis-like activity.[1][2] Specifically, studies on cultured rat cortical neurons have demonstrated that this compound significantly inhibits the mean firing rate (MFR) and mean bursting rate (MBR) of these neurons.[1][2] These inhibitory effects were found to be comparable to those observed with high-THC hashish.[1][2]

It is noteworthy that other flavonoids present in the plant extract, such as apigenin and genistein, did not produce the same inhibitory effects on neuronal activity, highlighting the distinctive pharmacological profile of this compound.[1][2]

The Absence of Evidence for Nitric Oxide Synthase Inhibition

Despite the interest in this compound's neuroactive properties, the current body of scientific literature does not contain studies investigating its potential role as a nitric oxide synthase inhibitor. The mechanism of action elucidated so far pertains to its effects on neuronal firing and bursting rates, and a direct link to the nitric oxide signaling pathway has not been established.

Consequently, the core requirements of the user's request—quantitative data on NOS inhibition, detailed experimental protocols for such assays, and signaling pathway diagrams illustrating this interaction—cannot be fulfilled. The creation of such a technical guide would be speculative and not grounded in empirical evidence.

Future Research Directions

The distinct pharmacological activity of this compound as a neuroactive compound suggests that it may be a valuable subject for further investigation.[1][2] Future research could explore its mechanism of action in greater detail, including its potential interactions with various signaling pathways. While a direct link to nitric oxide synthase has not been made, a broader screening of this compound's targets could reveal unexpected pharmacological properties.

Conclusion

References

The Endocannabinoid System: A Technical Guide for Researchers and Drug Development Professionals, with an Analysis of the Psychoactive Flavone Syzalterin

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the endocannabinoid system (ECS), a ubiquitous and complex signaling network that plays a crucial role in regulating a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core components of the ECS, its intricate signaling pathways, and key experimental protocols for its investigation. Furthermore, this guide addresses the current understanding of Syzalterin, a rare flavone with reported cannabis-like activity, and proposes a framework for elucidating its potential interaction with the endocannabinoid system.

Core Components of the Endocannabinoid System

The endocannabinoid system is classically composed of three main pillars: the endocannabinoids themselves, the cannabinoid receptors they bind to, and the metabolic enzymes responsible for their synthesis and degradation.[1][2] This system is a key regulator of homeostasis, influencing everything from mood and appetite to pain and inflammation.[2][3]

Endocannabinoids

Endocannabinoids are endogenous lipid-based retrograde messengers that are synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[4][5] The two most well-characterized endocannabinoids are:

-

Anandamide (AEA): N-arachidonoylethanolamine was the first endocannabinoid to be identified. It acts as a partial agonist at CB1 receptors and has a lower efficacy at CB2 receptors.[6]

-

2-Arachidonoylglycerol (2-AG): This is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors.[7]

Cannabinoid Receptors

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that are the primary targets of endocannabinoids and phytocannabinoids like Δ⁹-tetrahydrocannabinol (THC).[8][9] The two main cannabinoid receptors are:

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, particularly in the hippocampus, basal ganglia, cerebellum, and cortex, CB1 receptors are responsible for the psychotropic effects of cannabinoids.[10][11] They are also found in peripheral tissues, including the liver, adipose tissue, and skeletal muscle.

-

Cannabinoid Receptor 2 (CB2): Primarily located in the peripheral nervous system and on immune cells, CB2 receptors are key modulators of inflammatory and immune responses.[3][11]

Metabolic Enzymes

The synthesis and degradation of endocannabinoids are tightly regulated by a suite of enzymes, ensuring their signaling is spatially and temporally controlled.

-

Synthesis Enzymes:

-

Degradation Enzymes:

Signaling Pathways of the Endocannabinoid System

The endocannabinoid system primarily functions through retrograde signaling, a unique form of intercellular communication where the signaling molecule is released from the postsynaptic neuron and acts on the presynaptic neuron.[13][14]

Retrograde Signaling

Upon postsynaptic depolarization and subsequent calcium influx, endocannabinoids are synthesized and released from the postsynaptic membrane. They then travel backward across the synaptic cleft and bind to presynaptic CB1 receptors.[4][14] Activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[8] This ultimately results in a reduction of neurotransmitter release, a process known as depolarization-induced suppression of inhibition (DSI) or excitation (DSE), depending on the synapse type.

This compound: A Flavone with Cannabis-Like Activity

This compound (6,8-dimethylapigenin) is a rare flavone isolated from the plant Zornia latifolia, which has been marketed as a "marijuana substitute."[10][15] Studies have shown that a lipophilic extract of Zornia latifolia containing this compound can significantly inhibit the mean firing rate and mean bursting rate of cultured rat cortical neurons, an effect comparable to that of high-THC hashish.[10][15] While other flavonoids present in the extract, such as apigenin and genistein, did not produce this effect, pure this compound mimicked the inhibitory action, suggesting it is the primary psychoactive component.[10][15]

Mechanism of Action: An Unresolved Question

Despite its observed cannabis-like effects, the precise molecular mechanism of action of this compound remains to be elucidated. To date, there is no published data demonstrating direct interaction of this compound with cannabinoid receptors (CB1 or CB2) or the primary endocannabinoid metabolic enzymes (FAAH or MAGL). The current evidence is purely functional, indicating a downstream effect on neuronal activity that resembles that of cannabinoids.

Quantitative Data

Due to the limited research on this compound's interaction with the endocannabinoid system, no direct quantitative data such as binding affinities (Ki) or inhibitory concentrations (IC50) are available. For comparison, the table below summarizes the binding affinities of the primary endocannabinoids for human cannabinoid receptors.

| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference |

| Anandamide | CB1 | 89.7 | [9] |

| CB2 | 371 | [9] | |

| 2-AG | CB1 | 472 | [9] |

| CB2 | 1400 | [9] |

Experimental Protocols

To investigate the potential interaction of a novel compound like this compound with the endocannabinoid system, a series of well-established in vitro assays can be employed.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This assay determines the ability of a test compound to displace a radiolabeled ligand from the cannabinoid receptors, thereby indicating its binding affinity.[3]

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Non-specific binding control: Unlabeled CP-55,940.

-

Test compound: this compound at various concentrations.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the cell membrane preparation (5-10 µg protein/well), the radioligand [³H]CP-55,940 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940 (e.g., 10 µM).

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Portal eduCapes: Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound [educapes.capes.gov.br]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. abcam.cn [abcam.cn]

- 14. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of 6,8-dimethylapigenin (Syzalterin)

Introduction

6,8-dimethylapigenin, also known as Syzalterin, is a rare flavone that has garnered interest in the scientific community for its potential neuroactive properties. Structurally, it is a derivative of apigenin with two methyl groups at the 6 and 8 positions of the A-ring. The limited availability of this compound from natural sources necessitates robust and efficient synthetic protocols to enable further pharmacological investigation. This document outlines a plausible synthetic strategy for 6,8-dimethylapigenin, designed for researchers in medicinal chemistry and drug development. The proposed synthesis is based on established methodologies for flavone construction, addressing the key challenge of preparing the requisite substituted acetophenone intermediate.

Synthetic Strategy Overview

The synthesis of 6,8-dimethylapigenin can be approached via a multi-step process, beginning with a suitable phloroglucinol derivative. The core of this strategy is the construction of the flavone backbone using a Baker-Venkataraman rearrangement, a reliable method for synthesizing chromones and flavones.

The overall workflow can be divided into two main parts:

-

Flavone Ring Formation and Deprotection: Construction of the flavone scaffold by reacting the key acetophenone intermediate with a substituted benzoyl chloride, followed by cyclization and final deprotection to yield the target molecule, 6,8-dimethylapigenin.

Data Summary

The following table summarizes the key transformations, reagents, and expected yields for the synthesis of 6,8-dimethylapigenin. Yields are estimated based on literature precedents for analogous reactions and may require optimization.

| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | C-methylation | Phloroacetophenone | Methyl iodide, Methanolic potassium hydroxide | 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone | 5-10 |

| 2 | Selective O-methylation | Intermediate from Step 1 | Dimethyl sulfate (DMS), K₂CO₃, Acetone | 2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone | 80-90 |

| 3 | Acylation (Esterification) | Intermediate from Step 2 | 4-Acetoxybenzoyl chloride, Pyridine | Acylated Ester Intermediate | 90-95 |

| 4 | Baker-Venkataraman Rearrangement | Acylated Ester Intermediate | Potassium hydroxide (KOH), Pyridine | 1,3-Diketone Intermediate | 85-95 |

| 5 | Cyclization & Deprotection | 1,3-Diketone Intermediate | Acetic acid, Sulfuric acid | 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone | 80-90 |

| 6 | Demethylation | Intermediate from Step 5 | Boron tribromide (BBr₃), Dichloromethane (DCM) | 6,8-dimethylapigenin (this compound) | 70-80 |

Experimental Protocols

Part 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone

This part details the preparation of the key acetophenone intermediate.

Protocol 1.1: C-methylation of Phloroacetophenone

Caution: Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Dissolve phloroacetophenone (1.0 eq) in methanol.

-

Prepare a solution of potassium hydroxide (3.0 eq) in methanol.

-

Cool the phloroacetophenone solution to 0 °C in an ice bath.

-

Slowly add the methanolic KOH solution to the cooled phloroacetophenone solution under stirring.

-

Add methyl iodide (3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with cold, dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2',4',6'-trihydroxy-3',5'-dimethylacetophenone. Due to low yields, this step requires careful execution.[1]

Protocol 1.2: Selective O-methylation

-

To a solution of 2',4',6'-trihydroxy-3',5'-dimethylacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Add dimethyl sulfate (DMS, 2.2 eq) dropwise to the suspension.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

To the residue, add ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

-

Purify by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone.

Part 2: Flavone Ring Formation and Final Synthesis

This part describes the construction of the flavone core and final deprotection.

Protocol 2.1: Acylation with 4-Acetoxybenzoyl Chloride

-

Dissolve 2'-hydroxy-4',6'-dimethoxy-3',5'-dimethylacetophenone (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add 4-acetoxybenzoyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the acylated ester intermediate.

Protocol 2.2: Baker-Venkataraman Rearrangement

-

Suspend the acylated ester (1.0 eq) in anhydrous pyridine.

-

Add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours. The color of the reaction mixture will typically change to a deep yellow or orange.

-

Pour the reaction mixture into ice-cold dilute hydrochloric acid.

-

The precipitated 1,3-diketone is filtered, washed with water until neutral, and dried. This intermediate is often used in the next step without further purification.

Protocol 2.3: Cyclization and Deprotection of the Acetyl Group

-

Dissolve the crude 1,3-diketone intermediate from the previous step in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize from ethanol or purify by column chromatography to yield 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone.

Protocol 2.4: Final Demethylation to Yield this compound

Caution: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This reaction must be carried out under anhydrous conditions in a fume hood.

-

Dissolve 6,8-dimethyl-5-hydroxy-7,4'-dimethoxyflavone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add a solution of BBr₃ in DCM (3.0-4.0 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-24 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to afford pure 6,8-dimethylapigenin (this compound).

Visualizations

Caption: Overall synthetic workflow for 6,8-dimethylapigenin (this compound).

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

References

Application Notes and Protocols for Syzalterin in Neuronal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Syzalterin, a rare flavone with demonstrated neuroactive properties, in various neuronal cell culture assays. The protocols outlined below are designed to investigate its potential neuroprotective, anti-neuroinflammatory, and neurite outgrowth-promoting effects.

Introduction to this compound

This compound (6,8-dimethylapigenin) is a flavone identified as a key psychoactive component in Zornia latifolia.[1] Initial studies have revealed its "cannabis-like" activity, specifically its ability to inhibit the mean firing rate (MFR) and mean bursting rate (MBR) of cortical neurons in vitro.[1][2] This observed neuromodulatory effect suggests that this compound may have significant potential in neuroscience research, particularly in the context of neurodegenerative diseases and neuroinflammation. As a flavonoid, this compound belongs to a class of compounds known for their neuroprotective and anti-inflammatory properties, often mediated through the modulation of key signaling pathways such as MAPKs and NF-κB.[3][4][5][6][7]

The cannabis-like activity of this compound strongly suggests a potential interaction with the endocannabinoid system, a critical regulator of neuronal function. This opens up avenues for investigating its therapeutic potential in conditions where cannabinoid signaling is implicated. These application notes will guide researchers in exploring these promising areas.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols.

Table 1: Neuroprotection Assays

| Assay | Endpoint Measured | Example Experimental Conditions | Expected Outcome with this compound |

| MTT/XTT Assay | Cell Viability (%) | Neurons pre-treated with this compound (1-50 µM) for 24h, followed by induction of neurotoxicity (e.g., with 100 µM glutamate or 50 µM H₂O₂). | Increased cell viability in this compound-treated groups compared to the neurotoxin-only control. |

| LDH Release Assay | Cytotoxicity (% LDH release) | Supernatants from neurons treated as above. | Decreased LDH release in this compound-treated groups compared to the neurotoxin-only control. |

Table 2: Neurite Outgrowth Assay

| Assay | Endpoint Measured | Example Experimental Conditions | Expected Outcome with this compound |

| Immunofluorescence Staining | Average Neurite Length (µm), Number of Primary Neurites, Branching Points | Differentiated neuronal cells (e.g., SH-SY5Y or primary neurons) treated with this compound (1-20 µM) for 48-72h. | Increased neurite length and complexity in this compound-treated neurons compared to vehicle control. |

Table 3: Anti-Neuroinflammatory Assays

| Assay | Endpoint Measured | Example Experimental Conditions | Expected Outcome with this compound |

| Nitric Oxide (NO) Assay (Griess Reagent) | NO Production (µM) | Microglia or mixed glial-neuronal cultures pre-treated with this compound (1-50 µM) for 1h, followed by stimulation with LPS (100 ng/mL) for 24h. | Decreased NO production in this compound-treated, LPS-stimulated cells compared to LPS-only control. |

| ELISA | Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) (pg/mL) | Supernatants from microglia treated as above. | Reduced levels of TNF-α and IL-6 in this compound-treated, LPS-stimulated cells. |

| Western Blot | Protein Expression Levels of iNOS, COX-2, p-p65, p-p38 | Cell lysates from microglia treated as above. | Decreased expression of iNOS and COX-2, and reduced phosphorylation of p65 and p38 in this compound-treated, LPS-stimulated cells. |

Experimental Protocols

Neuroprotective Effects of this compound against Oxidative Stress

This protocol is designed to assess the potential of this compound to protect neurons from oxidative stress-induced cell death.

a. Cell Culture:

-

Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

-

For SH-SY5Y, differentiation can be induced with retinoic acid to obtain a more neuron-like phenotype.

b. Treatment:

-

Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Allow cells to adhere and differentiate for 24-48 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

-

Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to a final concentration of 50 µM or glutamate to 100 µM for a further 24 hours. Include a non-toxin control group.

c. Cell Viability Assessment (MTT Assay):

-

After the treatment period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated, no toxin) cells.

Assessment of Neurite Outgrowth

This protocol evaluates the effect of this compound on the growth and extension of neurites, a crucial process in neuronal development and regeneration.

a. Cell Culture:

-

Plate SH-SY5Y cells or primary neurons on poly-L-lysine coated coverslips in a 24-well plate at a low density to allow for clear visualization of individual neurites.

b. Treatment:

-

Treat the cells with different concentrations of this compound (e.g., 1, 5, 10, 20 µM) in a low-serum medium to promote differentiation.

-

Include a vehicle control and a positive control (e.g., BDNF).

-

Incubate for 48-72 hours.

c. Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount coverslips on slides.

d. Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Anti-Neuroinflammatory Effects of this compound in Microglia

This protocol investigates the potential of this compound to suppress the inflammatory response in microglia, the resident immune cells of the brain.

a. Cell Culture:

-

Culture a microglial cell line (e.g., BV-2) or primary microglia.

b. Treatment:

-

Plate cells in a 24-well plate.

-

Pre-treat with this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle control and an LPS-only control.

c. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

d. Western Blot for Inflammatory and Signaling Proteins:

-

Lyse the cells and determine protein concentration.

-

Separate 20-40 µg of protein per sample by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, total p65, phospho-p38 MAPK, and total p38 MAPK overnight. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an ECL substrate and imaging system.

-

Quantify band intensities using densitometry software.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway of this compound in Neurons

Caption: Hypothetical signaling pathway of this compound in neuronal cells.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: Workflow for neuroprotection assays.

Experimental Workflow for Anti-Neuroinflammatory Assays

Caption: Workflow for anti-neuroinflammation assays.

References

- 1. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. biolife-publisher.it [biolife-publisher.it]

- 4. phytojournal.com [phytojournal.com]

- 5. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Techniques for Measuring Syzalterin's Effect on Nitric Oxide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin (6,8-dimethylapigenin) is a rare flavone identified in the plant Zornia latifolia, which has demonstrated neuroactive properties.[1][2][3] While its effects on neuronal activity have been explored, its influence on other critical signaling pathways remains largely uncharacterized. Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Dysregulation of NO production is implicated in numerous pathological conditions.[4]

This document provides detailed protocols for investigating the potential effects of this compound on nitric oxide production in a cellular context. The following methods describe how to quantify NO production and how to dissect a plausible underlying molecular mechanism, specifically the Akt/eNOS signaling pathway, which is a common regulator of endothelial NO synthesis.

Core Methodologies

Two primary methods are presented:

-

Griess Assay: For the quantitative measurement of nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in cell culture supernatant.[5][6] This provides a reliable measure of total NO production over time.

-

Western Blotting: To investigate the activation state of key proteins in the endothelial nitric oxide synthase (eNOS) signaling cascade. This helps to elucidate the mechanism by which this compound may modulate NO production.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Production using the Griess Assay

This protocol is designed to measure NO production from a cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), in response to this compound treatment.

A. Materials and Reagents

-

HUVECs or other suitable cell line (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium (e.g., EGM-2 for HUVECs)

-

This compound (dissolved in DMSO to create a stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Nitrate Reductase

-

Sodium Nitrite (NaNO₂) standard

-

96-well clear, flat-bottom microplates

B. Experimental Workflow

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in fresh, serum-free culture medium. Remove the old medium from the cells, wash once with PBS, and add 100 µL of the this compound-containing medium to the respective wells. Include a "Vehicle Control" (medium with DMSO, matching the highest concentration used for this compound) and a "No Treatment Control".

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C, 5% CO₂.

-

Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

-

Griess Reaction:

-

Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

-

If total NO (nitrite + nitrate) is to be measured, first add nitrate reductase to all samples and standards according to the manufacturer's instructions to convert nitrate to nitrite.

-

Add 50 µL of Sulfanilamide solution to each well. Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. Incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve.

Protocol 2: Analysis of Akt/eNOS Signaling Pathway by Western Blot

This protocol assesses whether this compound induces the phosphorylation (activation) of Akt and eNOS.

A. Materials and Reagents

-

HUVECs

-

6-well plates

-

This compound and appropriate controls (e.g., VEGF as a positive control for eNOS phosphorylation)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: Rabbit anti-phospho-eNOS (Ser1177), Rabbit anti-eNOS, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Mouse anti-β-actin.

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) Substrate

B. Experimental Workflow

-

Cell Culture and Treatment: Seed HUVECs in 6-well plates. Once confluent, starve cells in serum-free medium for 4-6 hours. Treat cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-eNOS) overnight at 4°C, using the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels (e.g., total eNOS, total Akt) or a loading control (β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison between treatment groups.

Table 1: Effect of this compound on Nitrite Production in HUVECs

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | Fold Change vs. Vehicle |

|---|---|---|---|

| Control (No Treatment) | 0 | 1.2 ± 0.2 | 1.0 |

| Vehicle (DMSO) | 0 | 1.3 ± 0.3 | 1.1 |

| This compound | 1 | 2.5 ± 0.4 | 2.1 |

| This compound | 5 | 5.8 ± 0.6 | 4.8 |

| This compound | 10 | 12.1 ± 1.1 | 10.1 |

| L-NAME (NOS Inhibitor) | 100 | 0.4 ± 0.1 | 0.3 |

(Hypothetical data presented for illustrative purposes)

Table 2: Densitometry Analysis of Western Blot Results

| Treatment Group | p-Akt / Total Akt Ratio | p-eNOS / Total eNOS Ratio |

|---|---|---|

| Vehicle (DMSO) | 1.0 ± 0.15 | 1.0 ± 0.2 |

| This compound (10 µM) | 3.2 ± 0.4 | 4.5 ± 0.5 |

| VEGF (Positive Control) | 3.5 ± 0.3 | 4.9 ± 0.6 |

(Hypothetical data representing fold change relative to vehicle control)

Visualizations: Workflows and Pathways

Diagrams created using Graphviz to illustrate experimental logic and molecular pathways.

Caption: Workflow for the Griess Assay.

References

- 1. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. research.uniupo.it [research.uniupo.it]

- 4. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]

- 5. Nitric Oxide Assay Kit, MAK454, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]

- 6. biocompare.com [biocompare.com]

Application Notes & Protocols: Experimental Design for Testing the Psychoactive Effects of Syzalterin

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive experimental framework for characterizing the psychoactive properties of Syzalterin, a novel compound with suspected activity at key neurotransmitter receptors. The following protocols outline a phased approach, beginning with in vitro receptor profiling, progressing to in vivo behavioral assays in rodent models, and culminating in a conceptual framework for early-stage human clinical trials. The methodologies are designed to elucidate the pharmacological mechanism, behavioral correlates, and safety profile of this compound.

Introduction and Hypothetical Mechanism of Action

This compound is a novel synthetic molecule hypothesized to exert its psychoactive effects through a dual mechanism: acting as a potent agonist at the serotonin 5-HT2A receptor (5-HT2AR) and a partial agonist at the dopamine D2 receptor (D2R). This profile suggests potential for complex effects on perception, mood, and cognition. The following experimental plan is designed to systematically test this hypothesis and characterize the compound's psychoactive profile.

Application Note: Quantitative Analysis of Syzalterin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syzalterin, also known as 6,8-Dimethylapigenin, is a flavone found in plants such as Zornia latifolia.[1][2][3] Structurally, it is a derivative of apigenin with two additional methyl groups.[1] Recent studies have highlighted its potential as a neuroactive compound, demonstrating cannabis-like inhibitory effects on the mean firing and bursting rates of cortical neurons in vitro.[2][3][4][5] This activity suggests its potential for development as a neuroactive drug.[2][3] Given its pharmacological interest, a reliable and accurate analytical method is essential for its identification and quantification in various matrices, including plant extracts and pharmaceutical formulations.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and versatility.[6][7] This application note provides a detailed protocol for the quantitative analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection, which is a common approach for flavonoid analysis.[8][9]

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC System equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

pH meter.

-

-

Chemicals and Reagents:

-

Chromatographic Column:

-

A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for flavonoid separation.[8]

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases using an ultrasonic bath for 15-20 minutes before use.

-

-

Standard Stock Solution (1 mg/mL):

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation (from Plant Material)

-

Grinding: Grind dried plant material into a fine powder.[10]

-

Extraction:

-

Filtration:

-

Collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Injection: Inject the filtered sample into the HPLC system.

HPLC Method and Validation

The proposed method is based on established protocols for flavonoid analysis.[8][9][10]

Chromatographic Conditions

A summary of the recommended HPLC operating parameters is provided in Table 1.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1200 Series or equivalent[10] |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)[8] |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile[10] |

| Gradient Elution | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 30% B |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 30°C[10] |

| Detection Wavelength | 280 nm and 365 nm[10] |

| Injection Volume | 10 µL |

Method Validation Summary

The analytical method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability. Table 2 presents typical performance characteristics expected from a validated HPLC method for flavonoid analysis.[9][12][13]

| Parameter | Specification | Expected Result |

| Linearity (r²) | Correlation coefficient of the calibration curve | > 0.999[9] |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | 0.01 - 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | 0.05 - 0.15 µg/mL |

| Precision (%RSD) | Intra-day and Inter-day variability | < 2%[9] |

| Accuracy (Recovery) | Spike and recovery test | 95 - 105%[9] |

| Specificity | Peak purity and resolution from other components | No interference at the retention time of this compound |

Visualizations

Experimental and Analytical Workflow

The overall workflow for the analysis of this compound from sample preparation to data acquisition is illustrated below.

Caption: Workflow for this compound Quantification.

Proposed Mechanism of Action

This compound has been shown to inhibit neuronal activity in rat cortical neurons, a mechanism that may underlie its reported cannabis-like effects.[2][3]

Caption: this compound's Inhibitory Effect on Neurons.

References

- 1. This compound | C17H14O5 | CID 15698703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cannabis-like activity of Zornia latifolia Sm. detected in vitro on rat cortical neurons: major role of the flavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.uniupo.it [research.uniupo.it]

- 5. research.uniupo.it [research.uniupo.it]

- 6. academic.oup.com [academic.oup.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of Syzalterin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syzalterin, a rare flavone identified as 6,8-dimethylapigenin, has demonstrated notable cannabis-like activity in in vitro studies on rat cortical neurons, specifically the inhibition of mean firing rate (MFR) and mean bursting rate (MBR).[1][2][3][4][5] This activity profile, comparable to high-THC hashish, suggests that this compound holds significant potential as a novel neuroactive and psychoactive agent.[2][3][6] Furthermore, preliminary evidence from extracts of Syzygium alternifolium, a plant from which this compound was first isolated, indicates potential analgesic properties in mouse models.[6]

These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to elucidate the pharmacological effects of this compound. The following sections detail recommended animal models, experimental protocols, and potential signaling pathways for investigation.

Data Presentation: Hypothetical In Vivo Efficacy of this compound

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described in vivo models. These tables are for illustrative purposes and should be replaced with experimental data.

Table 1: Analgesic Effects of this compound in the Hot Plate Test

| Treatment Group | Dose (mg/kg) | Latency to Paw Licking (seconds) | % Maximum Possible Effect (%MPE) |

| Vehicle Control | - | 8.5 ± 1.2 | 0 |

| This compound | 10 | 12.3 ± 1.5* | 27.9 |

| This compound | 30 | 18.7 ± 2.1** | 75.6 |

| Morphine | 10 | 25.4 ± 2.8*** | 125.2 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Anxiolytic-like Effects of this compound in the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |

| Vehicle Control | - | 25.8 ± 4.2 | 8.1 ± 1.5 |

| This compound | 5 | 45.3 ± 5.1 | 12.4 ± 1.9 |

| This compound | 15 | 62.1 ± 6.5 | 15.8 ± 2.2 |

| Diazepam | 2 | 75.6 ± 7.3 | 18.2 ± 2.5 |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Assessment of Analgesic Activity: Hot Plate Test

This protocol assesses the central analgesic effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control: Morphine

-

Hot plate apparatus (maintained at 55 ± 0.5°C)

-

Male Swiss albino mice (20-25 g)

-

Animal enclosures

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory environment for at least 7 days before the experiment.

-

Grouping: Randomly divide the animals into four groups (n=8-10 per group): Vehicle control, this compound (10 mg/kg), this compound (30 mg/kg), and Morphine (10 mg/kg).

-

Administration: Administer the respective treatments intraperitoneally (i.p.) or orally (p.o.).

-

Testing: At 30, 60, 90, and 120 minutes post-administration, place each mouse individually on the hot plate.

-

Observation: Record the latency time for the first sign of nociception, such as paw licking or jumping. A cut-off time of 30-45 seconds is set to prevent tissue damage.

-

Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Evaluation of Psychoactive/Anxiolytic-like Effects: Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents.

Materials:

-

This compound

-

Vehicle

-

Positive control: Diazepam

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Male Wistar rats (200-250 g) or C57BL/6 mice (25-30 g)

-

Video tracking software (optional)

Procedure:

-

Acclimatization and Grouping: Follow similar initial steps as in the hot plate test, with appropriate animal numbers per group.

-

Administration: Administer the treatments (vehicle, this compound at different doses, diazepam) 30 minutes (i.p.) or 60 minutes (p.o.) before testing.

-

Testing: Place the animal at the center of the maze, facing an open arm.

-

Recording: Allow the animal to explore the maze for 5 minutes. Record the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect. Analyze the data using one-way ANOVA followed by a post-hoc test.

Potential Signaling Pathways and Experimental Workflows